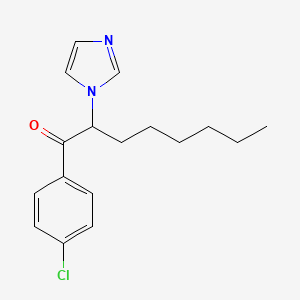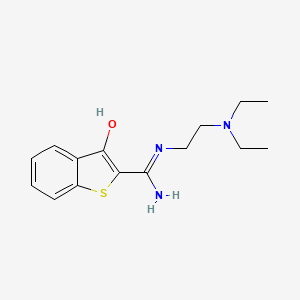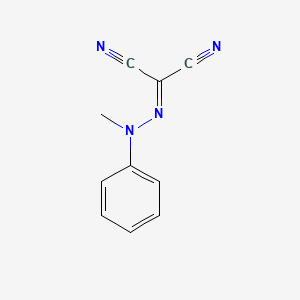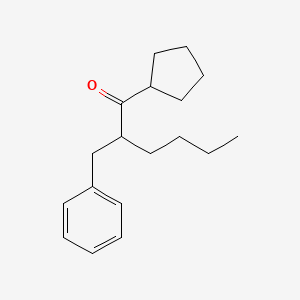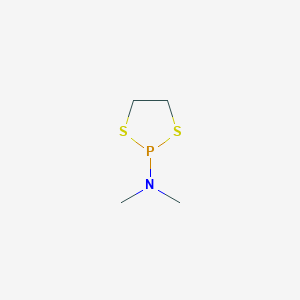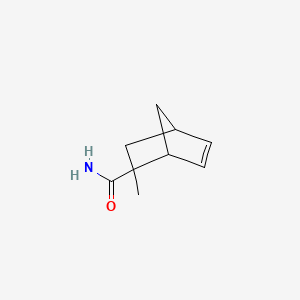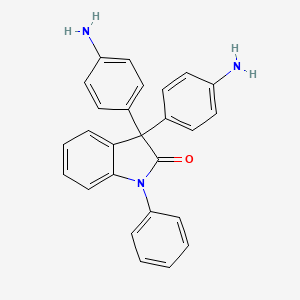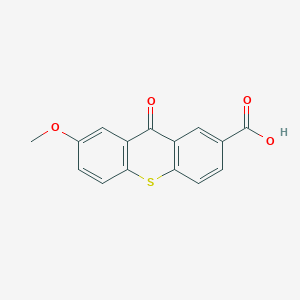![molecular formula C16H11N5 B14651351 4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline CAS No. 51093-93-7](/img/structure/B14651351.png)
4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline is a heterocyclic compound that features a triazinoquinoline core structure. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications in various scientific research areas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline typically involves the diazotization of ortho aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar diazotization and condensation reactions. The scalability of these reactions makes them suitable for industrial applications.
化学反应分析
Types of Reactions
4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the triazinoquinoline core, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazinoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,2,4-Triazino[5,6,1-i,j]quinolines: These compounds share a similar triazinoquinoline core structure and exhibit comparable biological activities.
Quinoline Derivatives: Other quinoline-based compounds, such as fluoroquinolones, have similar chemical properties and applications.
Uniqueness
4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline is unique due to its specific triazinoquinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
属性
CAS 编号 |
51093-93-7 |
|---|---|
分子式 |
C16H11N5 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline |
InChI |
InChI=1S/C16H11N5/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-21-16/h1-9H,17H2 |
InChI 键 |
CVIIMIHRALYTNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
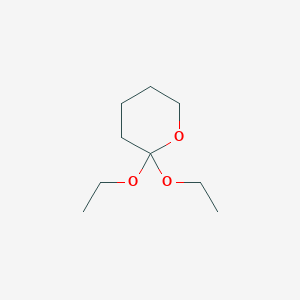
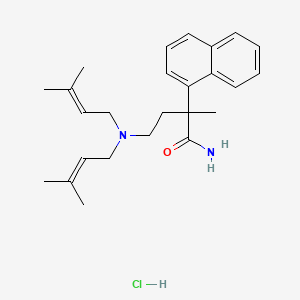

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
